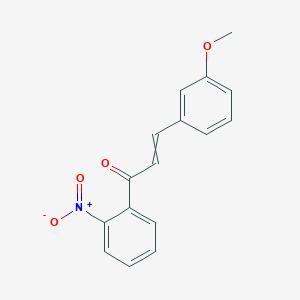

3-(3-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one

Beschreibung

3-(3-Methoxyphenyl)-1-(2-Nitrophenyl)prop-2-en-1-on ist eine organische Verbindung, die zur Klasse der Chalkone gehört. Chalkone sind aromatische Ketone mit zwei Phenylringen, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie der medizinischen Chemie, Materialwissenschaft und organischen Synthese bekannt sind.

Eigenschaften

Molekularformel |

C16H13NO4 |

|---|---|

Molekulargewicht |

283.28 g/mol |

IUPAC-Name |

3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H13NO4/c1-21-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17(19)20/h2-11H,1H3 |

InChI-Schlüssel |

LXRSJXOZJADSSZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(3-Methoxyphenyl)-1-(2-Nitrophenyl)prop-2-en-1-on beinhaltet typischerweise die Claisen-Schmidt-Kondensationsreaktion. Diese Reaktion wird zwischen 3-Methoxybenzaldehyd und 2-Nitroacetophenon in Gegenwart einer Base wie Natriumhydroxid oder Kaliumhydroxid durchgeführt. Die Reaktion wird üblicherweise in einem Ethanol- oder Methanol-Lösungsmittel bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab befolgen. Die Reaktionsbedingungen würden auf Ausbeute und Reinheit optimiert und der Prozess mithilfe industrieller Reaktoren und Reinigungssysteme hochskaliert.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, was zur Bildung entsprechender Chinone führt.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) oder mit chemischen Reduktionsmitteln wie Zinn(II)-chlorid zu einer Aminogruppe reduziert werden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung, Sulfonierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator, Zinn(II)-chlorid.

Substitution: Salpetersäure zur Nitrierung, Schwefelsäure zur Sulfonierung, Halogene zur Halogenierung.

Hauptprodukte, die gebildet werden

Oxidation: Chinone.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(3-Methoxyphenyl)-1-(2-Nitrophenyl)prop-2-en-1-on würde von seiner spezifischen Anwendung abhängen. Wenn es beispielsweise eine Antikrebsaktivität zeigt, könnte es mit zellulären Zielen wie Enzymen oder Rezeptoren interagieren, die an Zellproliferation und Apoptose beteiligt sind. Die genauen molekularen Ziele und Wege müssten durch experimentelle Studien identifiziert werden.

Wirkmechanismus

The mechanism of action of 3-(3-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one would depend on its specific application. For example, if it exhibits anticancer activity, it might interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The exact molecular targets and pathways would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chalkon: Die Stammverbindung der Chalkonfamilie.

Flavonoide: Strukturell verwandte Verbindungen mit ähnlichen biologischen Aktivitäten.

Curcumin: Eine bekannte Verbindung mit einer ähnlichen Struktur und vielfältigen biologischen Aktivitäten.

Einzigartigkeit

3-(3-Methoxyphenyl)-1-(2-Nitrophenyl)prop-2-en-1-on ist einzigartig durch das Vorhandensein sowohl einer Methoxygruppe als auch einer Nitrogruppe an den aromatischen Ringen, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.